4-Amino-2-phenylbutanoic acid hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenylbutanoic acid hydrochloride typically involves the following steps:

Condensation: Benzyl cyanide is condensed with ethyl chloroacetate in the presence of a base to form ethyl 2-cyano-3-phenylpropanoate.

Reduction: The nitrile group is reduced to an amine using hydrogen gas and a catalyst such as palladium on carbon.

Hydrolysis: The ester group is hydrolyzed to form the corresponding carboxylic acid.

Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces primary amines.

Substitution: Produces substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 179.22 g/mol

- Structural Characteristics : It features an amino group at the fourth carbon and a phenyl group at the second carbon of the butanoic acid backbone, contributing to its unique physicochemical properties.

Pharmaceutical Applications

4-Amino-2-phenylbutanoic acid hydrochloride is primarily utilized in the treatment of urea cycle disorders . It acts as a chemical chaperone, facilitating proper protein folding and reducing ammonia levels in patients with enzyme deficiencies in the urea cycle. This is crucial for managing symptoms associated with these disorders .

Neuropharmacology

Research indicates that Phenylbutyric acid may possess anxiolytic and nootropic properties. Studies have shown its potential to enhance cognitive functions and alleviate anxiety symptoms . The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuroprotective therapies.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it relevant in studies aimed at treating conditions characterized by inflammation . Its mechanism involves modulation of biochemical pathways related to inflammation, which could be beneficial in various therapeutic contexts.

Synthetic Organic Chemistry

In organic chemistry, 4-Amino-2-phenylbutanoic acid serves as a building block for synthesizing more complex organic molecules. Its structural versatility allows for various chemical reactions, including oxidation and substitution, leading to the formation of diverse derivatives .

Case Study 1: Urea Cycle Disorders

A study highlighted the effectiveness of sodium phenylbutyrate (a derivative) in managing chronic urea cycle disorders. Patients treated with this compound showed significant reductions in ammonia levels, leading to improved clinical outcomes .

Case Study 2: Neuroprotective Effects

Research published in PubMed explored the neuroprotective effects of Phenylbutyric acid derivatives in models of neurodegenerative diseases. Results indicated that these compounds could potentially enhance neuronal survival under stress conditions .

Case Study 3: Anti-inflammatory Applications

Another study investigated the anti-inflammatory effects of Phenylbutyric acid in animal models of inflammatory bowel disease. The findings suggested a reduction in inflammatory markers and improved gut health indicators among treated subjects .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Treatment for urea cycle disorders; reduces ammonia levels |

| Neuropharmacology | Potential anxiolytic and nootropic effects; cognitive enhancement |

| Anti-inflammatory Effects | Modulates inflammation pathways; applicable in inflammatory diseases |

| Synthetic Organic Chemistry | Building block for complex organic synthesis; versatile chemical reactions |

Wirkmechanismus

The compound exerts its effects primarily by acting as a GABA_B receptor agonist. This leads to increased inhibitory neurotransmission in the central nervous system, resulting in anxiolytic and sedative effects. Additionally, at low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Baclofen: Another GABA_B receptor agonist used to treat spasticity.

Gabapentin: A GABA analogue used to treat neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder.

Uniqueness

4-Amino-2-phenylbutanoic acid hydrochloride is unique in its dual action as both a GABA_B receptor agonist and a mild dopamine enhancer. This combination of effects is not commonly found in other similar compounds, making it particularly useful for its anxiolytic and stimulatory properties .

Biologische Aktivität

4-Amino-2-phenylbutanoic acid hydrochloride, also known as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid hydrochloride or AHPA , is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various research findings.

Chemical Structure and Properties

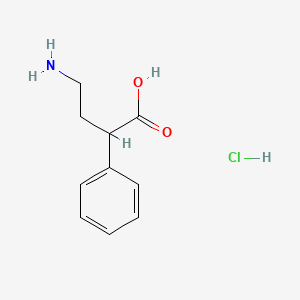

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a hydroxyl group, and a phenyl group, which contribute to its biological activity.

Inhibition of Enkephalinase

AHPA has been identified as an inhibitor of enkephalinase, an enzyme responsible for the degradation of enkephalins, which are endogenous opioid peptides. By inhibiting this enzyme, AHPA potentially enhances the analgesic effects of enkephalins, making it a candidate for pain management therapies .

Anticancer Activity

Research indicates that derivatives of AHPA exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of various cancer cell lines. A notable example is the compound AHPA-Val , which demonstrated six times stronger inhibitory activity against cancer cells compared to bestatin .

Pharmacokinetics

The pharmacokinetic profile of AHPA suggests good bioavailability, which is crucial for its effectiveness in therapeutic applications. The compound's ability to cross biological membranes and its metabolic stability are key factors that enhance its potential as a pharmaceutical agent.

Case Studies and Research Findings

- Pain Management : A study demonstrated that AHPA significantly reduces pain responses in animal models through its action on the central nervous system by enhancing endogenous opioid activity .

- Cancer Treatment : In vitro studies have shown that AHPA derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

- Neuroprotective Effects : AHPA has been investigated for its neuroprotective properties in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to protecting neuronal health .

Comparative Analysis with Similar Compounds

To better understand the unique properties of AHPA, a comparison with similar compounds is essential. The following table summarizes key differences:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Bestatin | Aminopeptidase inhibition | Antitumor activity |

| (S)-3-amino-4-phenylbutyric acid | Neuroprotective effects | Potential treatment for neurodegeneration |

| AHPA-Val | Enkephalinase inhibition | Enhanced analgesic effects |

Eigenschaften

IUPAC Name |

4-amino-2-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXJUMSUOAYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985474 | |

| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66859-48-1 | |

| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.